Sialic acids

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

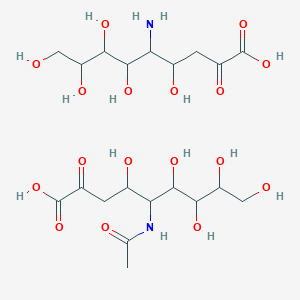

A group of naturally occurring N-and O-acyl derivatives of the deoxyamino sugar neuraminic acid. They are ubiquitously distributed in many tissues.

Aplicaciones Científicas De Investigación

Immunology and Cancer Therapy

Role in Tumor Microenvironment

Sialic acids are known to modulate the immune response within the tumor microenvironment. Research indicates that high levels of sialylation in tumors can inhibit T-cell infiltration and promote immune evasion. For example, a study on pancreatic ductal adenocarcinoma (PDAC) revealed that tumors deficient in this compound exhibited increased CD8+ T-cell infiltration and reduced regulatory T cells, enhancing the efficacy of immunotherapy .

Case Study: PDAC Treatment

- Study Findings : The absence of this compound led to significant changes in the immune landscape, making tumors more susceptible to immunotherapy.

- Implications : Targeting this compound may serve as a novel strategy to improve treatment outcomes in PDAC patients.

Table 1: Impact of this compound on Immune Cell Dynamics

| Tumor Type | Sialic Acid Status | CD8+ T-cell Infiltration | Regulatory T Cells | Immunotherapy Response |

|---|---|---|---|---|

| PDAC | Deficient | Increased | Decreased | Enhanced |

| PDAC | Present | Decreased | Increased | Diminished |

Neuroprotection and Cellular Viability

This compound have been shown to enhance cell viability and protect against cytotoxic effects in various neuronal cell lines. A study using edible bird's nest-derived sialic acid demonstrated significant increases in cell viability across multiple cell lines (Caco-2, SK-N-MC, SH-SY5Y, PC-12) without cytotoxicity .

Table 2: Sialic Acid Uptake and Cell Viability

| Cell Line | Sialic Acid Uptake (µmol/L) | Viability Increase (%) |

|---|---|---|

| Caco-2 | 0.019 ± 0.001 | N/A |

| SK-N-MC | 0.034 ± 0.006 | N/A |

| SH-SY5Y | 0.021 ± 0.002 | 195% |

| PC-12 | 0.025 ± 0.000 | N/A |

Metabolic Regulation

This compound play a significant role in lipid metabolism and inflammatory responses. They have been implicated in the regulation of smooth muscle cell proliferation within arterial walls, suggesting their potential as therapeutic targets for cardiovascular diseases .

Case Study: Atherosclerosis

- Observation : Removal of this compound from arterial surfaces resulted in increased smooth muscle cell proliferation and neointima formation.

- : this compound may inhibit pathological changes associated with atherosclerosis.

Viral Infections and Therapeutics

This compound are crucial for viral adhesion and entry into host cells, making them targets for antiviral strategies. Research has explored metabolic engineering of this compound to understand viral binding mechanisms and develop therapeutic interventions against infections .

Table 3: this compound in Viral Adhesion Studies

| Virus Type | Mechanism of Action | Potential Therapeutics |

|---|---|---|

| Influenza Virus | Utilizes sialic acid for cell entry | Sialylated compounds as blockers |

| HIV | Binds to sialylated glycoproteins | Targeting sialylation pathways |

Análisis De Reacciones Químicas

Challenges in Chemical Sialylation

Chemical sialylation, the synthesis of glycosidic linkages involving sialic acids, is considered challenging due to several factors :

-

The hindered tertiary anomeric center.

-

The presence of an electron-withdrawing carboxyl group linked to the anomeric carbon.

-

The lack of a neighboring participating group in this compound to regulate the stereochemistry outcome of the sialosidic linkage in the products.

Linkage-Specific Derivatization

This compound can be linked to glycans through different glycosidic linkages, such as α2,3-, α2,6-, α2,8- and α2,9-linkages, which adds another layer of complexity to their chemical reactivity . Certain reagents can differentiate between these linkages, allowing for linkage-specific derivatization . For example, a successful reaction involves the nucleophile to react with α2,6-linked this compound, while α2,3-linked this compound form a lactone .

This compound as Building Blocks

This compound and their derivatives are essential building blocks for synthesizing complex glycans and glycoconjugates . They can be functionalized and modified through various chemical reactions to create diverse structures with tailored properties . These synthetic sialosides are valuable tools for studying the biological roles of this compound and developing new therapeutics and diagnostics .

Propiedades

Fórmula molecular |

C20H36N2O17 |

|---|---|

Peso molecular |

576.5 g/mol |

Nombre IUPAC |

5-acetamido-4,6,7,8,9-pentahydroxy-2-oxononanoic acid;5-amino-4,6,7,8,9-pentahydroxy-2-oxononanoic acid |

InChI |

InChI=1S/C11H19NO9.C9H17NO8/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13;10-6(3(12)1-4(13)9(17)18)8(16)7(15)5(14)2-11/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21);3,5-8,11-12,14-16H,1-2,10H2,(H,17,18) |

Clave InChI |

XQWHYYKZBLGXIE-UHFFFAOYSA-N |

SMILES |

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O.C(C(C(C(C(C(CO)O)O)O)N)O)C(=O)C(=O)O |

SMILES canónico |

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O.C(C(C(C(C(C(CO)O)O)O)N)O)C(=O)C(=O)O |

Sinónimos |

Acids, N-Acetylneuraminic Acids, Sialic N Acetylneuraminic Acids N-Acetylneuraminic Acids Sialic Acids |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.